molecular formula C8H7BrF3NO3S B12853649 2-Amino-4-bromo-5-methylphenyl trifluoromethanesulphonate

2-Amino-4-bromo-5-methylphenyl trifluoromethanesulphonate

Cat. No.: B12853649
M. Wt: 334.11 g/mol
InChI Key: IHDZPJYJSYVYEH-UHFFFAOYSA-N
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Description

2-Amino-4-bromo-5-methylphenyl trifluoromethanesulphonate is a chemical compound with the molecular formula C8H7BrF3NO3S and a molecular weight of 334.11 g/mol . It is known for its unique structural features, which include an amino group, a bromine atom, a methyl group, and a trifluoromethanesulphonate ester. This compound is used in various scientific research applications due to its reactivity and functional properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-4-bromo-5-methylphenyl trifluoromethanesulphonate typically involves the reaction of 2-Amino-4-bromo-5-methylphenol with trifluoromethanesulfonic anhydride. The reaction is carried out in the presence of a base, such as pyridine, to neutralize the acidic by-products. The reaction conditions usually involve maintaining the temperature at around 0-5°C to control the exothermic nature of the reaction .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction is carried out in large reactors with precise temperature and pressure controls. The product is then purified using techniques such as recrystallization or chromatography to achieve the desired purity .

Chemical Reactions Analysis

Types of Reactions

2-Amino-4-bromo-5-methylphenyl trifluoromethanesulphonate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Amino-4-bromo-5-methylphenyl trifluoromethanesulphonate is used in various scientific research applications, including:

    Chemistry: As a building block in organic synthesis for the preparation of more complex molecules.

    Biology: In the study of enzyme inhibition and protein-ligand interactions.

    Medicine: As a potential lead compound in the development of new pharmaceuticals.

    Industry: In the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Amino-4-bromo-5-methylphenyl trifluoromethanesulphonate involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethanesulphonate group enhances the compound’s ability to form strong interactions with these targets, leading to inhibition or activation of biological pathways. The bromine and amino groups also contribute to the compound’s reactivity and binding affinity .

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-4-bromo-5-fluorophenyl trifluoromethanesulphonate
  • 2-Amino-4-bromo-5-chlorophenyl trifluoromethanesulphonate
  • 2-Amino-4-bromo-5-iodophenyl trifluoromethanesulphonate

Uniqueness

2-Amino-4-bromo-5-methylphenyl trifluoromethanesulphonate is unique due to the presence of the methyl group, which can influence its reactivity and binding properties. The trifluoromethanesulphonate ester also imparts distinct chemical and physical properties, making it a valuable compound in various research applications .

Properties

Molecular Formula

C8H7BrF3NO3S

Molecular Weight

334.11 g/mol

IUPAC Name

(2-amino-4-bromo-5-methylphenyl) trifluoromethanesulfonate

InChI

InChI=1S/C8H7BrF3NO3S/c1-4-2-7(6(13)3-5(4)9)16-17(14,15)8(10,11)12/h2-3H,13H2,1H3

InChI Key

IHDZPJYJSYVYEH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1Br)N)OS(=O)(=O)C(F)(F)F

Origin of Product

United States

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